N-[(Dimethylamino)methyl]benzamide
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Overview
Description
N-[(Dimethylamino)methyl]benzamide is an organic compound with the molecular formula C10H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a dimethylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(Dimethylamino)methyl]benzamide can be synthesized through the reaction of benzamide with formaldehyde and dimethylamine. The reaction typically involves the following steps:
Formation of the intermediate: Benzamide reacts with formaldehyde in the presence of an acid catalyst to form an intermediate.
Substitution reaction: The intermediate then reacts with dimethylamine to form this compound.
The reaction conditions often involve refluxing the mixture in a suitable solvent such as methanol or ethanol, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk mixing: Large quantities of benzamide, formaldehyde, and dimethylamine are mixed in industrial reactors.
Controlled reaction conditions: The reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Purification: The product is purified using techniques such as distillation and crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(Dimethylamino)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(Dimethylamino)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(Dimethylamino)methyl]benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Similar structure but lacks the methyl group on the nitrogen.
N-Methylbenzamide: Contains only one methyl group on the nitrogen.
N,N-Diethylbenzamide: Contains ethyl groups instead of methyl groups
Uniqueness
N-[(Dimethylamino)methyl]benzamide is unique due to the presence of the dimethylaminomethyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and binding affinity, making it a valuable compound in various applications .
Properties
CAS No. |
59917-58-7 |
---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N-[(dimethylamino)methyl]benzamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-11-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |
InChI Key |
VEROGXNNWXHGRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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